molecular formula C27H24O3 B11152843 3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11152843
M. Wt: 396.5 g/mol
InChI Key: AFRDDSDOWFMTJQ-NTEUORMPSA-N
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Description

3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and chromenone derivatives under controlled conditions. The reaction may require catalysts such as acids or bases and solvents like ethanol or methanol .

Industrial Production Methods

the principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds .

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

Molecular Formula

C27H24O3

Molecular Weight

396.5 g/mol

IUPAC Name

3-benzyl-4,7-dimethyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C27H24O3/c1-19-16-24(29-15-9-14-21-10-5-3-6-11-21)26-20(2)23(27(28)30-25(26)17-19)18-22-12-7-4-8-13-22/h3-14,16-17H,15,18H2,1-2H3/b14-9+

InChI Key

AFRDDSDOWFMTJQ-NTEUORMPSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC=CC4=CC=CC=C4

Origin of Product

United States

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